molecular formula C8H8BrN B8589385 5-Bromo-4-methyl-2-vinyl-pyridine

5-Bromo-4-methyl-2-vinyl-pyridine

Cat. No. B8589385
M. Wt: 198.06 g/mol
InChI Key: GYISBWNGYQXZIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-4-methyl-2-vinyl-pyridine is a useful research compound. Its molecular formula is C8H8BrN and its molecular weight is 198.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-4-methyl-2-vinyl-pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-methyl-2-vinyl-pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Bromo-4-methyl-2-vinyl-pyridine

Molecular Formula

C8H8BrN

Molecular Weight

198.06 g/mol

IUPAC Name

5-bromo-2-ethenyl-4-methylpyridine

InChI

InChI=1S/C8H8BrN/c1-3-7-4-6(2)8(9)5-10-7/h3-5H,1H2,2H3

InChI Key

GYISBWNGYQXZIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1Br)C=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2,5-dibromo-4-picoline (9.00 g, 35.9 mmol) in DME (96 mL), 2,4,6-trivinyl-cyclotriboroxane pyridine complex (8.63 g, 35.9 mmol) and 2 N aq. K2CO3-solution (36 mL) is added. The mixture is degassed and put under argon before Pd(PPh3)4 (746 mg, 0.646 mmol) is added. The mixture is stirred at 80° C. for 15 h, before it is cooled to rt, diluted with diethyl ether (50 mL), washed with sat. aq. NaHCO3-solution (2×30 mL), dried over MgSO4, filtered and concentrated. The crude product is purified by CC on silica gel eluting with heptane:EA 9:1 to give 5-bromo-4-methyl-2-vinyl-pyridine (7.04 g) as a yellow oil; LC-MS: tR=0.75 min; [M+1]+=198.22; 1H NMR (CDCl3): δ 2.41 (s, 3H), 5.50 (d, J=10.8 Hz, 1H), 6.21 (d, J=17.3 Hz, 1H), 6.74 (dd, J=17.3, 10.8 Hz, 1H), 7.22 (s, 1H), 8.59 (s, 1H).
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
36 mL
Type
reactant
Reaction Step One
Name
Quantity
96 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
746 mg
Type
catalyst
Reaction Step Three

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